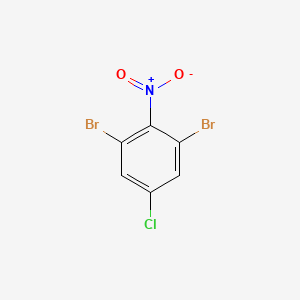

4-Chloro-2,6-dibromonitrobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2,6-dibromonitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClNO2 It is characterized by the presence of chlorine, bromine, and nitro groups attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dibromonitrobenzene typically involves a multi-step process starting from benzene. The general steps include:

Nitration: Benzene is nitrated to form nitrobenzene using concentrated nitric acid and sulfuric acid.

Bromination: Nitrobenzene undergoes bromination to introduce bromine atoms at the 2 and 6 positions. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

Chlorination: The final step involves the chlorination of the dibromonitrobenzene intermediate to introduce a chlorine atom at the 4 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

化学反应分析

Types of Reactions

4-Chloro-2,6-dibromonitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) that activate the benzene ring towards nucleophilic attack.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, although specific details on oxidation products are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and dimethylamine in solvents like ethanol or dimethyl sulfoxide.

Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation with palladium on carbon.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methoxy, hydroxyl, or amino derivatives.

Reduction: The primary product is 4-chloro-2,6-dibromoaniline.

Oxidation: Specific oxidation products are less commonly detailed but may include various oxidized derivatives of the benzene ring.

科学研究应用

4-Chloro-2,6-dibromonitrobenzene has several applications in scientific research:

Biology: Potential use in the study of enzyme interactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.

Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those involving halogenated aromatic structures.

作用机制

The mechanism of action of 4-Chloro-2,6-dibromonitrobenzene in chemical reactions involves its electrophilic aromatic nature. The electron-withdrawing groups (nitro, bromine, and chlorine) make the benzene ring more susceptible to nucleophilic attack. In biological systems, its interactions with enzymes and proteins are influenced by its ability to form halogen bonds and participate in redox reactions .

相似化合物的比较

Similar Compounds

2,6-Dibromonitrobenzene: Lacks the chlorine substituent at the 4 position.

4-Chloro-2-nitrobenzene: Lacks the bromine substituents at the 2 and 6 positions.

2,4,6-Tribromonitrobenzene: Contains an additional bromine substituent at the 4 position.

Uniqueness

4-Chloro-2,6-dibromonitrobenzene is unique due to the specific arrangement of chlorine, bromine, and nitro groups, which confer distinct reactivity and properties compared to its analogs. This unique substitution pattern affects its chemical behavior, making it valuable for specific synthetic and research applications .

生物活性

4-Chloro-2,6-dibromonitrobenzene (CDBN) is a halogenated aromatic compound with significant biological activity. Its structure features a nitro group and multiple halogen substituents, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of CDBN, highlighting its mechanisms of action, toxicity, and potential therapeutic uses.

Structure

The chemical formula for this compound is C_6H_3Br_2ClN_2O_2. The presence of chlorine and bromine atoms enhances its electrophilic character, making it a candidate for various biological interactions.

Physical Properties

- Molecular Weight : 266.36 g/mol

- Melting Point : Approximately 90-92 °C

- Solubility : Sparingly soluble in water but soluble in organic solvents like acetone and ethanol.

Antimicrobial Activity

Studies have demonstrated that CDBN exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential use as a disinfectant or preservative. For instance, a study indicated that CDBN inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL .

Cytotoxicity

CDBN has shown cytotoxic effects in several cancer cell lines. In vitro assays revealed that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM . This effect is attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The biological activity of CDBN can be attributed to its ability to:

- Interact with cellular membranes, disrupting their integrity.

- Induce oxidative stress by generating free radicals.

- Inhibit key enzymes involved in cellular metabolism.

Toxicity Studies

Toxicological assessments have indicated that CDBN poses risks to aquatic organisms. For example, exposure studies using Tetrahymena showed significant locomotor impairment at concentrations above 50 µg/mL, indicating potential environmental hazards associated with its use .

Case Study 1: Anticancer Potential

A detailed investigation into the anticancer properties of CDBN was conducted using various cancer cell lines. The study found that treatment with CDBN resulted in a dose-dependent decrease in cell viability across multiple lines, including lung and colon cancer cells. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Environmental Impact

Research evaluating the environmental impact of CDBN highlighted its toxicity to non-target organisms in aquatic ecosystems. The compound was found to bioaccumulate in fish species, raising concerns about its long-term ecological effects .

Research Findings Summary Table

属性

IUPAC Name |

1,3-dibromo-5-chloro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGVCPVDRUOKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。